

Quantitative Analysis of Hormones: A Technical Guide to Neogen ELISA Kits

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This guide provides an in-depth overview of the application of **Neogen**'s Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative analysis of key hormones. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and performance characteristics of these assays. Furthermore, it explores the fundamental signaling pathways of the hormones analyzed, offering a comprehensive resource for integrating these assays into various research applications.

Introduction to Neogen Hormone ELISA Kits

Neogen offers a portfolio of sensitive, rapid, and cost-effective ELISA kits for the detection of a variety of hormones and steroids.[1][2][3][4][5] These kits are designed for the quantitative analysis of hormones in a wide range of biological samples, including plasma, serum, urine, oral fluid, and tissue culture supernatant. The core technology of these assays is a competitive ELISA format.

Principle of the Assay

Neogen's hormone ELISA kits operate on the basis of a competitive binding immunoassay. In this format, the hormone present in a sample or standard competes with a fixed amount of enzyme-conjugated hormone for a limited number of binding sites on a microplate pre-coated with a specific antibody.



The assay proceeds as follows: the sample or standard is added to the antibody-coated wells, followed by the addition of the hormone-enzyme conjugate. During incubation, the free hormone from the sample and the hormone-enzyme conjugate compete to bind to the antibody. After incubation, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of the hormone in the sample. Quantitative results are obtained by measuring the absorbance of the color change with a microplate reader and comparing the results to a standard curve generated from known concentrations of the hormone.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for some of **Neogen**'s most widely used hormone ELISA kits. This data is essential for selecting the appropriate kit for a specific research application and for ensuring that the assay is performed within its validated range.

Hormone	Catalog Number	Assay Range	Sample Volume	Sample Types
Progesterone	402310	0.4 - 40.0 ng/mL	50 μL	Biological fluid
Testosterone	402510	0.002 - 2 ng/mL	50 μL	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Cortisol	402710	0.04 - 10.0 ng/mL	50 μL	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Estradiol	402110	0.02 - 2.0 ng/mL	50 μL	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum



Experimental Protocols

The following is a generalized experimental protocol for **Neogen**'s hormone ELISA kits. It is crucial to consult the specific instruction manual provided with each kit for any hormone-specific modifications or additional steps.

Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer (typically 10X or 25X) with deionized water to the final working concentration.
- Enzyme Conjugate: Dilute the concentrated hormone-enzyme conjugate with the provided EIA buffer. The dilution factor will be specified in the kit manual.
- Standards: Prepare a series of standards by diluting the stock standard with the EIA buffer to the concentrations specified in the kit manual.

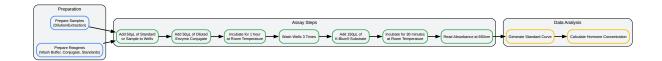
Sample Preparation

- Urine, Oral Fluid, and Tissue Culture Supernatant: These samples can often be assayed directly after dilution with the appropriate buffer as specified in the kit manual.
- Plasma and Serum: These samples typically require an extraction step to remove interfering substances. A common method involves solvent extraction (e.g., with ethyl ether), followed by evaporation of the solvent and reconstitution of the extract in the assay buffer.

Assay Procedure

The general workflow for performing the ELISA is depicted in the diagram below.





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Caption: General experimental workflow for Neogen hormone ELISA kits.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards and samples.
- Generate a standard curve by plotting the average absorbance of each standard against its known concentration. A four-parameter logistic curve fit is often recommended.
- Determine the concentration of the hormone in each sample by interpolating its average absorbance value from the standard curve.
- Multiply the determined concentration by the dilution factor used for the sample preparation to obtain the final hormone concentration in the original sample.

Hormone Signaling Pathways

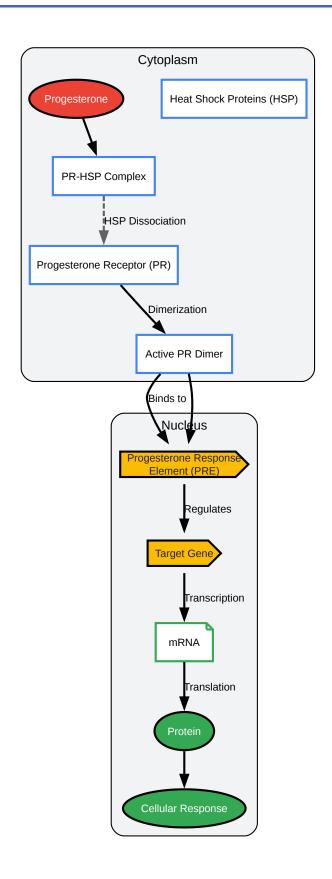
Understanding the signaling pathways of the hormones being analyzed is critical for interpreting the biological significance of the quantitative data obtained from the ELISA kits. Steroid hormones primarily exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression. This is often referred to as the genomic signaling pathway. However, rapid, non-genomic signaling pathways have also been identified, where steroid hormones bind to membrane-associated receptors and activate intracellular signaling cascades.



Progesterone Signaling

Progesterone, a key hormone in the female reproductive cycle and pregnancy, signals through the progesterone receptor (PR). Upon binding progesterone, the PR translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA to regulate the transcription of target genes.





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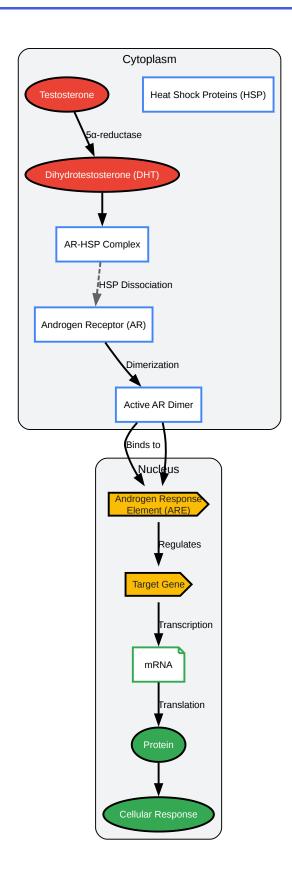
Caption: Genomic signaling pathway of progesterone.



Testosterone Signaling

Testosterone, the primary male sex hormone, and its more potent metabolite, dihydrotestosterone (DHT), signal through the androgen receptor (AR). The activated AR translocates to the nucleus and binds to androgen response elements (AREs) to modulate gene transcription.





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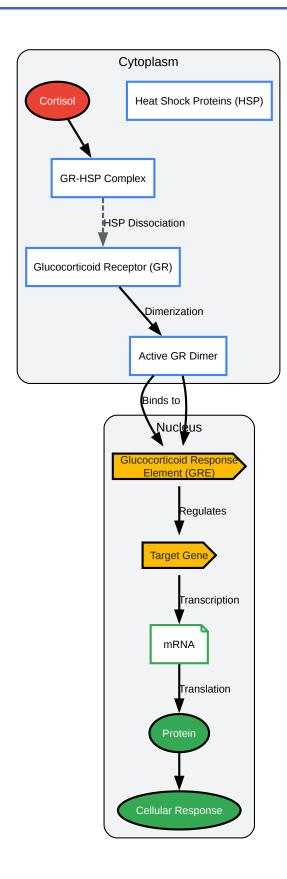
Caption: Genomic signaling pathway of testosterone.



Cortisol Signaling

Cortisol, a glucocorticoid hormone, plays a crucial role in stress response and metabolism. It signals through the glucocorticoid receptor (GR). Upon cortisol binding, the GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) to regulate gene expression.





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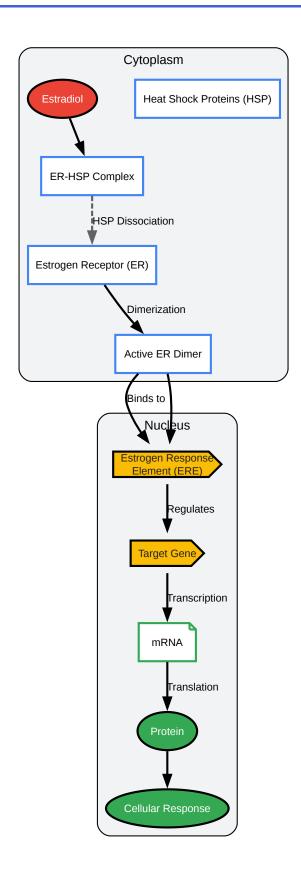
Caption: Genomic signaling pathway of cortisol.



Estradiol Signaling

Estradiol, a major estrogen, is critical for female sexual development and reproductive function. It primarily signals through the estrogen receptor (ER). The activated ER translocates to the nucleus and binds to estrogen response elements (EREs) to control the transcription of target genes.





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Caption: Genomic signaling pathway of estradiol.



Conclusion

Neogen's hormone ELISA kits provide a reliable and efficient method for the quantitative analysis of various hormones in diverse biological samples. Their competitive assay format, coupled with high sensitivity and specificity, makes them valuable tools for researchers in endocrinology, drug development, and related fields. A thorough understanding of the experimental protocols and the underlying hormonal signaling pathways, as outlined in this guide, is essential for generating accurate and biologically meaningful data. For optimal results, it is always recommended to follow the specific instructions provided with each kit and to adhere to good laboratory practices.

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